![molecular formula C17H19NO3 B2834350 8-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320417-98-7](/img/structure/B2834350.png)
8-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-methylidene-8-azabicyclo[321]octane is a complex organic compound with a unique structure that combines elements of both aromatic and bicyclic systems
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2,3-dihydrobenzo[b][1,4]dioxin moiety through a cyclization reaction. This intermediate is then coupled with the 3-methylene-8-azabicyclo[3.2.1]octane derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.
化学反应分析
Types of Reactions
8-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halide or amine.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, 8-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 8-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Lemon Balm (Rosmarinic Acid): Contains phenolic compounds with antioxidant properties.
Uniqueness
What sets 8-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-methylidene-8-azabicyclo[32
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-9-12-5-6-13(10-11)18(12)17(19)14-3-2-4-15-16(14)21-8-7-20-15/h2-4,12-13H,1,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXGECDOLABGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)
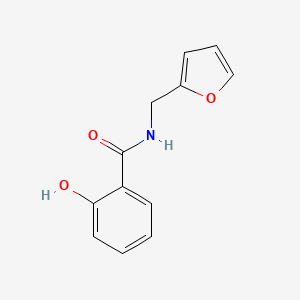
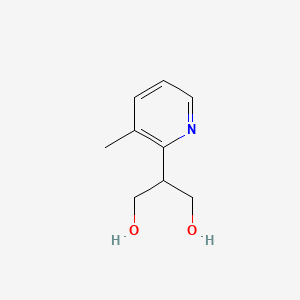
![1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2834270.png)
![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2834271.png)
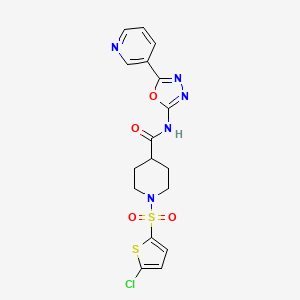
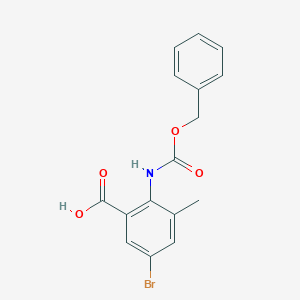
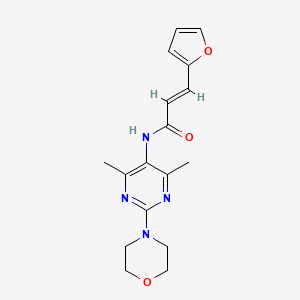
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834276.png)
![3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2834277.png)
![4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2834280.png)
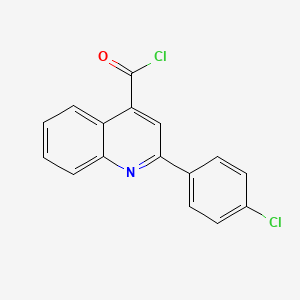
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2834283.png)
![N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2834284.png)
